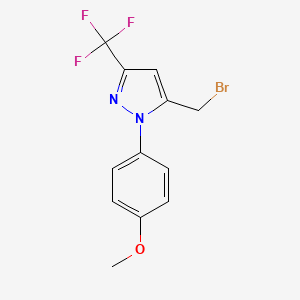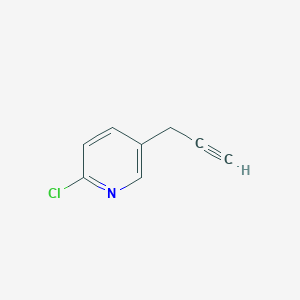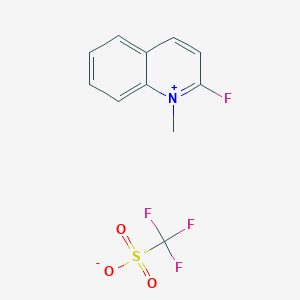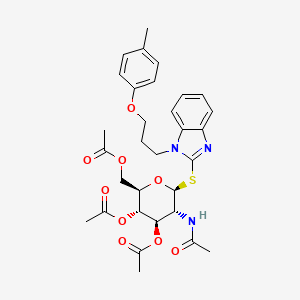
Tert-butyl 5-(4-bromobutoxy)-1,3-dihydroisoindole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 5-(4-bromobutoxy)-1,3-dihydroisoindole-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl ester group, a bromobutoxy side chain, and a dihydroisoindole core. Its distinct chemical properties make it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(4-bromobutoxy)-1,3-dihydroisoindole-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dihydroisoindole core: This can be achieved through a cyclization reaction of an appropriate precursor, such as an ortho-substituted benzylamine.
Introduction of the bromobutoxy side chain: This step involves the nucleophilic substitution of a suitable bromobutane derivative with the hydroxyl group of the dihydroisoindole core.
Esterification: The final step is the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
Tert-butyl 5-(4-bromobutoxy)-1,3-dihydroisoindole-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromobutoxy side chain can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and reduction: The dihydroisoindole core can be oxidized or reduced under appropriate conditions to form different derivatives.
Ester hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Ester hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azido, cyano, or thiol derivatives.
Oxidation and reduction: Various oxidized or reduced forms of the dihydroisoindole core.
Ester hydrolysis: The corresponding carboxylic acid and tert-butyl alcohol.
科学研究应用
Tert-butyl 5-(4-bromobutoxy)-1,3-dihydroisoindole-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of tert-butyl 5-(4-bromobutoxy)-1,3-dihydroisoindole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The bromobutoxy side chain and dihydroisoindole core are likely involved in these interactions, contributing to the compound’s bioactivity.
相似化合物的比较
Similar Compounds
- Tert-butyl 5-(4-chlorobutoxy)-1,3-dihydroisoindole-2-carboxylate
- Tert-butyl 5-(4-iodobutoxy)-1,3-dihydroisoindole-2-carboxylate
- Tert-butyl 5-(4-methoxybutoxy)-1,3-dihydroisoindole-2-carboxylate
Uniqueness
Tert-butyl 5-(4-bromobutoxy)-1,3-dihydroisoindole-2-carboxylate is unique due to the presence of the bromobutoxy side chain, which imparts distinct reactivity and potential bioactivity compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or functional groups, making this compound particularly valuable for certain applications.
属性
分子式 |
C17H24BrNO3 |
|---|---|
分子量 |
370.3 g/mol |
IUPAC 名称 |
tert-butyl 5-(4-bromobutoxy)-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C17H24BrNO3/c1-17(2,3)22-16(20)19-11-13-6-7-15(10-14(13)12-19)21-9-5-4-8-18/h6-7,10H,4-5,8-9,11-12H2,1-3H3 |
InChI 键 |
DJQHMGARKAAULE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)OCCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-ethyl-2,7-diazaspiro[4.4]nonane;hydrochloride](/img/structure/B12638771.png)
![N-([1,1'-Biphenyl]-3-yl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine](/img/structure/B12638781.png)

![3,3'-(Hydroxyimino)bis[1-(3-chloro-2-methylphenyl)pyrrolidine-2,5-dione]](/img/structure/B12638801.png)
![N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)-L-valine](/img/structure/B12638806.png)




![2,2'-{(1-Methyl-1H-pyrrole-2,5-diyl)bis[(thiophen-2-yl)methylene]}bis(1-methyl-1H-pyrrole)](/img/structure/B12638832.png)
![2,2-Dimethyl-5-[(4-nitrophenyl)acetyl]-1,3-dioxane-4,6-dione](/img/structure/B12638838.png)

![(10S,11R,15S,16R)-16-(benzotriazole-1-carbonyl)-13-(4-fluorophenyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12638853.png)
